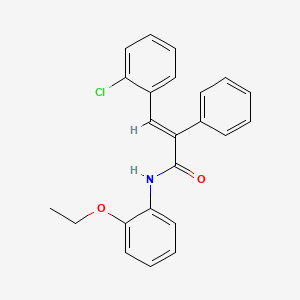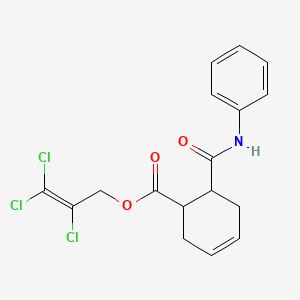
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a chemical compound with potential applications in scientific research. It is a complex molecule with a unique structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate are not fully understood. However, it has been shown to have anti-cancer and anti-Alzheimer's disease properties in vitro. It has also been shown to have insecticidal and herbicidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate in lab experiments is its unique structure, which makes it an interesting subject of study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. One direction is to study its anti-cancer properties in vivo. Another direction is to study its potential as a treatment for Alzheimer's disease in vivo. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a complex process that involves several steps. The first step involves the preparation of 2,3-dichloro-1-propene, which is then reacted with sodium methoxide to form 2,3-dichloro-1-propene-1-ol. This is then reacted with phosgene to form 2,3-dichloro-2-propen-1-ol. The final step involves the reaction of 2,3-dichloro-2-propen-1-ol with 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylic acid to form the final product.
Scientific Research Applications
2,3,3-trichloro-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has potential applications in scientific research. It has been studied for its potential as an anti-cancer agent and as a potential treatment for Alzheimer's disease. It has also been studied for its potential as an insecticide and as a herbicide.
properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c18-14(15(19)20)10-24-17(23)13-9-5-4-8-12(13)16(22)21-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZRRXZKVKUQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)OCC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
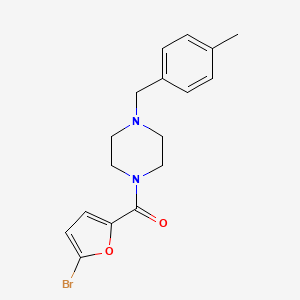
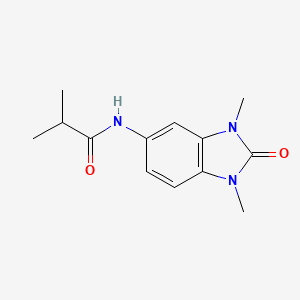
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)


![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
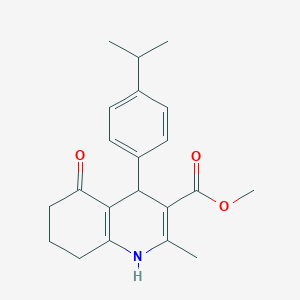
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)
